molecular formula C23H15ClN2OS2 B10893275 8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate

8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate

Cat. No.: B10893275
M. Wt: 435.0 g/mol
InChI Key: QVIQLFOZOKTWIU-UHFFFAOYSA-N
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Description

8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate is a complex organic compound that combines the structural elements of quinoline and phenothiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate typically involves multiple steps. One common route starts with the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate is then reacted with sodium azide to produce the corresponding tetrazole. Further treatment with hydrazine hydrate or hydroxylamine yields 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide and 2-(2-chloro-10H-phenothiazin-10-yl)-N’-hydroxyacetimidamide, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, hydrazine hydrate.

Major Products

The major products formed from these reactions include tetrazoles, acetimidohydrazides, and hydroxyacetimidamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate is unique due to its combination of quinoline and phenothiazine structures, which may confer distinct biological activities and chemical properties compared to other phenothiazine derivatives.

Properties

Molecular Formula

C23H15ClN2OS2

Molecular Weight

435.0 g/mol

IUPAC Name

S-quinolin-8-yl 2-(2-chlorophenothiazin-10-yl)ethanethioate

InChI

InChI=1S/C23H15ClN2OS2/c24-16-10-11-20-18(13-16)26(17-7-1-2-8-19(17)28-20)14-22(27)29-21-9-3-5-15-6-4-12-25-23(15)21/h1-13H,14H2

InChI Key

QVIQLFOZOKTWIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CC(=O)SC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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